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molecular formula C7H5NS B1349081 4-Mercaptobenzonitrile CAS No. 36801-01-1

4-Mercaptobenzonitrile

Cat. No. B1349081
M. Wt: 135.19 g/mol
InChI Key: MVPUXVBBHWUOFS-UHFFFAOYSA-N
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Patent
US04424372

Procedure details

The ethyl 4-cyanophenyl xanthate was dissolved in ethanol (500 ml) and the solution was refluxed. Potassium hydroxide (112 g, 2 m) was added slowly to the resulting hot solution. Thereafter, the reaction mixture solution was refluxed for approximately three hours. The ethanol was distilled off from the reaction mixture and water (100 ml) was added. The reaction mixture was acidified with 6 N sulfuric acid and the reaction product was extracted with ether. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was evaporated and the reaction product was vacuum-distilled to yield 4-cyanobenzenethiol (20 g, 30%), bp 102°-103° C./2 mm.
Name
ethyl 4-cyanophenyl xanthate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O(CC)C([S:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][CH:6]=1)=S.[OH-].[K+]>C(O)C>[C:11]([C:8]1[CH:9]=[CH:10][C:5]([SH:4])=[CH:6][CH:7]=1)#[N:12] |f:1.2|

Inputs

Step One
Name
ethyl 4-cyanophenyl xanthate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C(=S)SC1=CC=C(C=C1)C#N)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
112 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture solution was refluxed for approximately three hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The ethanol was distilled off from the reaction mixture and water (100 ml)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with ether
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the reaction product was vacuum-distilled

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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